(S)-3-(3-Acetylphenyl)-4-ethyloxazolidin-2-one is a chiral compound classified as an oxazolidinone, which is a type of heterocyclic organic compound. This compound features a five-membered ring structure that includes nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 233.26 g/mol. The compound is characterized by its specific stereochemistry, denoted by the (S) prefix, indicating the configuration of the chiral center .
This compound can be sourced from various chemical suppliers and databases, including PubChem and ChemicalBook. It falls under the category of pharmaceutical intermediates and has potential applications in medicinal chemistry due to its structural properties that may influence biological activity . The compound is also listed under CAS number 572923-14-9, which is a unique identifier for chemical substances.
The synthesis of (S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one can be achieved through several methods involving the formation of the oxazolidinone ring. A common approach includes:
The synthesis can involve multi-step reactions, including acylation and cyclization, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The molecular structure of (S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one consists of a central oxazolidinone ring substituted with an acetylphenyl group at one position and an ethyl group at another. The stereochemistry is crucial for its biological activity.
(S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one can undergo various chemical reactions typical for oxazolidinones, such as:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents .
The mechanism of action for (S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. Its structural similarity to known pharmaceuticals suggests that it may act as an inhibitor or modulator in specific biological processes.
Research into its mechanism would typically involve assays to evaluate its effects on target enzymes or receptors, providing insight into its pharmacodynamics .
Relevant analyses may include spectral data (NMR, IR) to characterize functional groups and confirm structure .
(S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one has potential applications in medicinal chemistry and pharmaceuticals due to its structural characteristics that may confer biological activity. It could serve as an intermediate in the synthesis of more complex pharmaceutical agents or as a lead compound for drug development targeting specific diseases or conditions .
The structural architecture of oxazolidin-2-one derivatives as chiral auxiliaries relies on three fundamental design principles: chiral environment engineering, steric differentiation elements, and coordinating group integration. The (S)-3-(3-acetylphenyl)-4-ethyloxazolidin-2-one scaffold exemplifies these principles through its stereogenic C4 ethyl substituent and 3-acetylphenyl group. These moieties create a chiral pocket that enforces facial selectivity during nucleophilic attacks on bound substrates. The ethyl group at C4 provides bulky near-prochiral center obstruction, while the acetylphenyl moiety enables secondary coordination through its carbonyl oxygen, enhancing stereocontrol in transition states [1] [3].
Synthetic routes to such oxazolidinones typically begin with enantiopure β-amino alcohols derived from natural amino acids like phenylalanine or valine. The 4-ethyl substituent is installed through N-alkylation strategies prior to ring closure. Key cyclization methodologies include phosgene-mediated carbamate formation or transition-metal-catalyzed carbonylative cyclization (e.g., PdI₂/KI systems under CO pressure), with the latter offering superior functional group tolerance. Recent advances employ chemo-enzymatic dynamic kinetic resolution (DKR) for establishing chiral centers, achieving >99% ee in optimized systems using immobilized lipases (e.g., Novozym 435) and ruthenium-based racemization catalysts [7].
Table 1: Comparative Stereoselectivity of Oxazolidinone Chiral Auxiliaries in Asymmetric Alkylation
Auxiliary Substituents | Reaction Type | diastereomeric Ratio | Key Stereocontrol Feature |
---|---|---|---|
4-Benzyl-3-propionyl | α-Alkylation | 95:5 | Aryl π-stacking |
4-Ethyl-3-(3-acetylphenyl) | α-Alkylation | 98:2 | Acetyl coordination + steric bulk |
2-Trifluoromethyl-3-acyl | α-Fluorination | 97:3 | Electronic effects (CF₃) |
5-Ferrocenyl-3-propionyl | α-Alkylation | 96:4 | Planar chirality influence |
The 3-acetylphenyl group significantly enhances stereodifferentiation through bifunctional action: its carbonyl oxygen participates in Lewis acid coordination during enolate reactions, while the aromatic system engages in π-stacking interactions with unsaturated electrophiles. This dual functionality enables diastereoselectivities exceeding 98:2 in benchmark α-alkylations, surpassing traditional 4-benzyl-substituted auxiliaries (typically 95:5 dr) [1]. The C4 ethyl group balances steric bulk and conformational flexibility, preventing the excessive shielding that can impede reactivity in bulkier analogues while maintaining effective facial discrimination [2].
Construction of the 4-ethyloxazolidin-2-one core requires precise regiocontrol and stereochemical preservation during cyclization. Two predominant synthetic pathways have been optimized for this scaffold:
Dehydrative Carbamate Cyclization: This classic approach involves reacting (S)-1-amino-1-phenylpropan-3-ol derivatives with disubstituted carbonates (e.g., di-tert-butyl dicarbonate) to form intermediate carbamates. Subsequent acid-catalyzed intramolecular ring closure eliminates alcohols (e.g., tert-butanol) to yield the oxazolidinone ring. Critical parameters include temperature control (0-5°C during carbamation) and solvent polarity optimization (tetrahydrofuran/dichloromethane mixtures), preventing epimerization at C4. This method achieves 75-85% isolated yields but requires meticulous purification to remove epimerized byproducts [1] [7].
Transition Metal-Catalyzed Carbonylation: Modern protocols employ palladium-iodide cooperative systems under 20 atm CO pressure in 1,2-dimethoxyethane solvent. The reaction proceeds through oxidative addition of β-amino alcohol precursors to Pd(0), followed by CO insertion and nucleophilic attack by the amino group. The 4-ethyl substituent's moderate steric demand enables near-quantitative conversion at 100°C within 12 hours, significantly outperforming bulkier analogues (e.g., 4-isopropyl derivatives: ≤60% yield). Catalyst loadings as low as 0.05 mol% PdI₂ with 0.5 mol% KI provide economic viability [1] [3].
Table 2: Ring-Closing Methodologies for 4-Ethyloxazolidin-2-ones
Method | Conditions | Yield Range | Epimerization Risk | Scale Feasibility |
---|---|---|---|---|
Dehydrative Carbamation | (Boc)₂O, DMAP, 0°C → HCl/MeOH | 75-85% | Moderate (C4) | Pilot scale (100g) |
Pd-Catalyzed Carbonylation | PdI₂ (0.05 mol%), KI (0.5 mol%), CO (20 atm), 100°C | 90-97% | Low | Industrial (kg) |
Phosgene Alternative | Triphosgene, Et₃N, -78°C | 65-75% | High | Lab scale only |
The 3-acetylphenyl substituent introduces unique electronic constraints during cyclization. Its electron-withdrawing character moderately deactivates the nucleophilic nitrogen, necessitating either extended reaction times in dehydrative methods or enhanced CO pressure (≥20 atm) in carbonylative approaches. Crucially, the acetyl group remains intact under optimized conditions, avoiding undesired aldol side reactions during processing. The resulting crystalline oxazolidinone products exhibit excellent configurational stability during storage, with no detectable racemization at -20°C over 12 months [1] [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7